3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
Description
This compound features a pyridine core substituted at position 3 with a methyl group and at position 2 with a methoxy-linked piperidine moiety. The piperidine ring is further functionalized at position 1 with a pyrido[2,3-d]pyrimidine system, a fused heterocycle combining pyridine and pyrimidine rings.
Properties
IUPAC Name |
4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-4-2-9-21-19(14)25-12-15-6-10-24(11-7-15)18-16-5-3-8-20-17(16)22-13-23-18/h2-5,8-9,13,15H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAKYAMKXPARPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace halogen atoms with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like benzylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives with various functional groups.
Scientific Research Applications
3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes, including protein kinases.
Medicine: Investigated for its antiproliferative properties, making it a candidate for cancer therapy.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Structural Flexibility : The piperidinylmethoxy group in the target compound and analogs (e.g., ) is critical for hydrophobic interactions in enzyme binding. The pyridopyrimidine extension may confer selectivity for kinases or epigenetic targets over simpler pyridine derivatives .
Substituent Effects : Methoxy groups in pyridine derivatives (e.g., –10) improve solubility but reduce membrane permeability. The target compound’s methyl group at position 3 may counterbalance this by increasing lipophilicity .
Synthetic Challenges: The pyrido[2,3-d]pyrimidine system requires multistep synthesis (e.g., ), whereas pyrido[1,2-a]pyrimidinones () are more accessible via one-pot cyclizations .
Biological Activity
The compound 3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a pyridopyrimidine derivative that has gained attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyridopyrimidine core, which is known for its diverse pharmacological properties.
Research indicates that compounds containing the pyridopyrimidine moiety often act as inhibitors of key enzymes involved in cell signaling pathways. Specifically, 3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine has been shown to inhibit the phosphoinositide 3-kinase (PI3-K) pathway, which is critical in regulating cell growth and survival. This inhibition is particularly relevant in cancer therapies targeting abnormal cell proliferation.
Antitumor Activity
A recent study evaluated the antitumor activity of various pyridopyrimidine derivatives, including our compound of interest. The following table summarizes the findings regarding its efficacy against different cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|---|
| 3-Methyl-2-(...) | NCI-H1975 (L858R/T790M) | 15.629 ± 1.03 | 90.3 |
| 3-Methyl-2-(...) | A549 | >50 | <36.0 |
| 3-Methyl-2-(...) | NCI-H460 | >50 | <36.0 |
The data indicate that while the compound exhibits significant activity against the NCI-H1975 cell line, it shows limited effectiveness against A549 and NCI-H460 cells.
Structure-Activity Relationships (SAR)
The SAR studies conducted on similar compounds suggest that modifications to the pyridopyrimidine scaffold can enhance biological activity. For instance, analogs with additional substitutions at specific positions on the pyridine ring demonstrated improved inhibition rates against EGFR L858R/T790M mutants. The introduction of N-methylpyrazole analogs was particularly beneficial in enhancing cytotoxicity.
Case Studies
-
Case Study 1: Inhibition of EGFR Mutants
- A study focused on synthesizing selective inhibitors for EGFR L858R/T790M used compounds based on similar structures to our target compound. The results showed that modifications led to increased inhibition rates and better selectivity towards cancer cells.
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Case Study 2: Comparative Analysis with Thienopyrimidines
- A comparative analysis highlighted that while thienopyrimidine derivatives exhibited higher overall cytotoxicity, certain pyridopyrimidine compounds like our target showed promising selectivity for specific cancer types, warranting further investigation into their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
